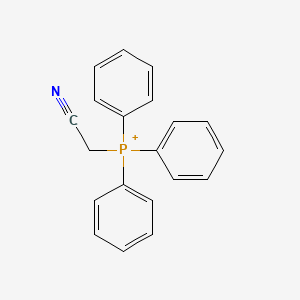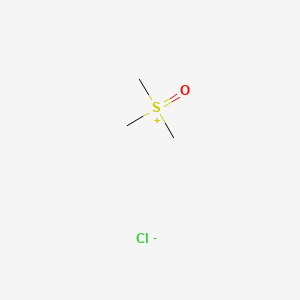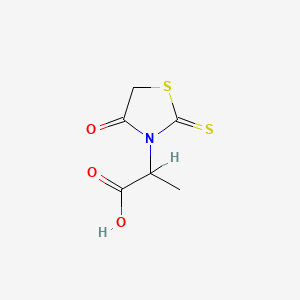
2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid
Übersicht
Beschreibung
2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid is a chemical compound with the linear formula C6H7NO3S2 . It has a molecular weight of 205.256 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered thiazolidine ring, which contains one nitrogen and one sulfur atom . The presence of sulfur enhances its pharmacological properties .Wissenschaftliche Forschungsanwendungen
Antifungal and Antimicrobial Activity
Research on derivatives of 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid has demonstrated potential antifungal properties. For instance, certain derivatives have been synthesized as potential antifungal compounds, with one derivative showing strong inhibition against various Candida species, indicating the compound's potential in developing new antifungal drugs (Doležel et al., 2009). Additionally, synthesized 2-thioxo-4-thiazolidinones have exhibited in vitro antimicrobial activity, suggesting their use in treating microbial infections (El-Gaby et al., 2009).
Aldose Reductase Inhibition for Diabetic Complications
Another significant application is in the inhibition of aldose reductase, an enzyme implicated in diabetic complications. Derivatives of 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid have been found to be potent inhibitors, with certain compounds showing higher inhibition than standard drugs, highlighting their potential in managing diabetic complications (Kučerová-Chlupáčová et al., 2020).
Optical and Photoresponsive Properties
The compound and its derivatives also show promise in materials science, particularly in the development of photoactive materials. For example, derivatives have been studied for their linear and nonlinear optical properties, which could be applicable in creating materials for optical devices (El-Ghamaz et al., 2018). Additionally, a chromophoric system incorporating 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid has been synthesized and integrated into starch, showing enhanced light absorption and fastening properties, suggesting applications in eco-friendly dyes and paints (Chandran et al., 2012).
Anticancer and Trypanocidal Activities
Emerging research also points to the anticancer and trypanocidal activities of 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid derivatives. Some derivatives have shown activity against human tumor cell lines and trypanosomes, the causative agents of trypanosomiasis, indicating potential therapeutic applications in oncology and parasitology (Holota et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Thiazolidine motifs, which are present in this compound, have been of great interest for scholars . They compel researchers to explore new drug candidates . The diversity in the biological response of these motifs makes them a highly prized moiety . Therefore, developing multifunctional drugs and improving their activity should be a focus of research .
Eigenschaften
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S2/c1-3(5(9)10)7-4(8)2-12-6(7)11/h3H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSZELICBFRQES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)CSC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80959941 | |
| Record name | 2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid | |
CAS RN |
39137-13-8 | |
| Record name | 3-Thiazolidineacetic acid, alpha-methyl-4-oxo-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039137138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





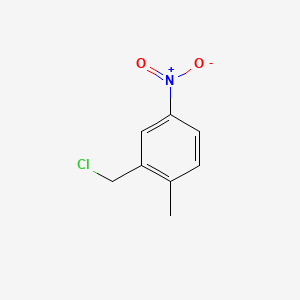


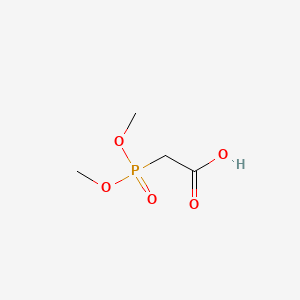
![2-(2-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1346054.png)
![Methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B1346055.png)
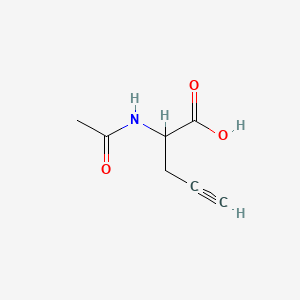

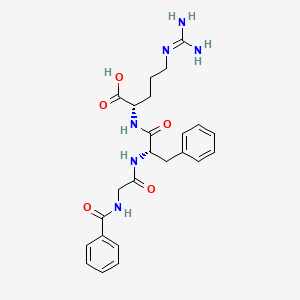
![5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B1346060.png)
